molecular formula C30H40FN7O4S B12384668 3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

货号: B12384668
分子量: 613.7 g/mol
InChI 键: JPIAJLPRTOWAEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GLPG2737 is a potent type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been developed for the treatment of cystic fibrosis, a life-limiting autosomal recessive disorder caused by mutations in the CFTR protein. This compound is designed to improve the trafficking and function of the CFTR protein, thereby alleviating the symptoms of cystic fibrosis .

准备方法

The synthesis of GLPG2737 involves the identification and optimization of a new pyrazolol3,4-bl pyridine-6-carboxylic acid series. The synthetic route includes the replacement of the carboxylic acid group with acylsulfonamides and acylsulfonylureas to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) and pharmacokinetic properties . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

化学反应分析

GLPG2737 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

GLPG2737 has several scientific research applications, including:

作用机制

GLPG2737 exerts its effects by correcting the folding and trafficking of the CFTR protein. It binds to the CFTR protein and stabilizes its structure, allowing it to reach the cell surface and function properly. The molecular targets and pathways involved include the CFTR protein itself and various chaperone proteins that assist in its folding and trafficking .

相似化合物的比较

GLPG2737 is unique among CFTR correctors due to its high potency and efficacy. Similar compounds include:

GLPG2737 stands out due to its ability to significantly enhance the activity of the CFTR protein when used in combination with other modulators .

属性

分子式

C30H40FN7O4S

分子量

613.7 g/mol

IUPAC 名称

3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39)

InChI 键

JPIAJLPRTOWAEC-UHFFFAOYSA-N

规范 SMILES

CN(C)S(=O)(=O)NC(=O)C1=NC2=C(C(=C1)N3CCC(CC3)N4CCC(CC4)OC)C(=NN2C5=CC=C(C=C5)F)C6CCC6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。